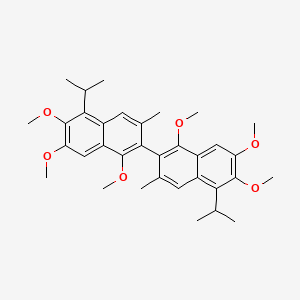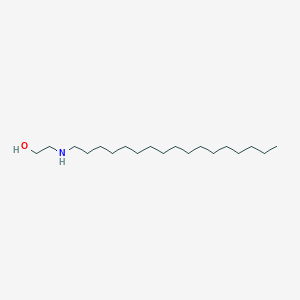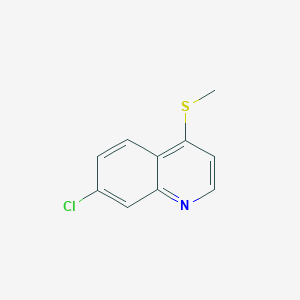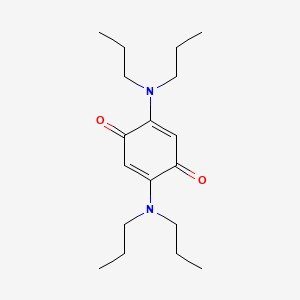
2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of cyclohexa-2,5-diene-1,4-dione derivatives, which are characterized by a six-membered ring with two double bonds and two ketone groups. The presence of dipropylamino groups at the 2 and 5 positions of the ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with dipropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The dipropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroxylated compounds, and substituted cyclohexa-2,5-diene-1,4-dione derivatives .
Scientific Research Applications
2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biochemical effects. The compound can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein. Additionally, it can generate reactive oxygen species (ROS), which contribute to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis((5-methylhexan-2-yl)amino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
Uniqueness
Compared to similar compounds, 2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific dipropylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6275-14-5 |
|---|---|
Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,5-bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H30N2O2/c1-5-9-19(10-6-2)15-13-18(22)16(14-17(15)21)20(11-7-3)12-8-4/h13-14H,5-12H2,1-4H3 |
InChI Key |
UZFINSCQCRGHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=O)C(=CC1=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
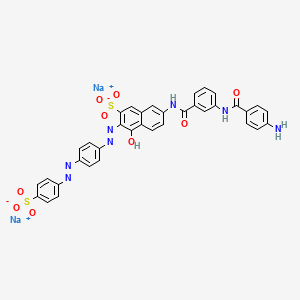
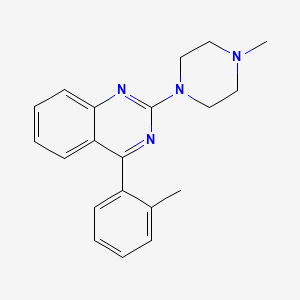
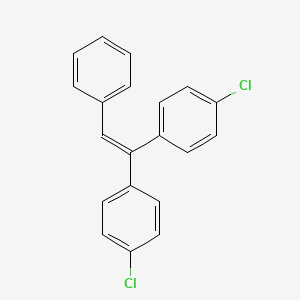
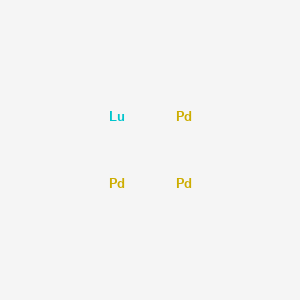
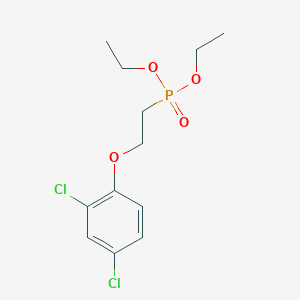
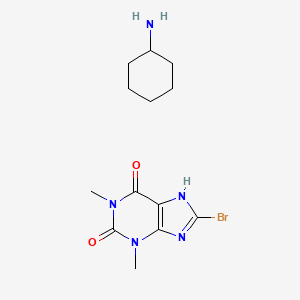
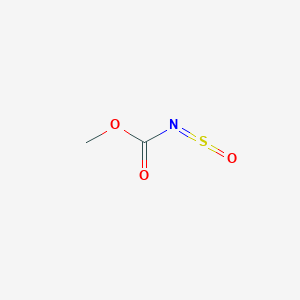
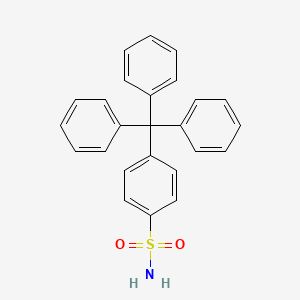
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
